(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride physical properties
(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride physical properties
The following technical guide details the physical properties, synthesis, and applications of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride , a specialized chiral intermediate used in the development of sulfone-containing small molecule therapeutics.
Executive Summary & Compound Identity
(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a chiral
| Attribute | Detail |
| IUPAC Name | (2R)-1-(Methylsulfonyl)propan-2-amine hydrochloride |
| CAS Number | 2763919-39-5 (Primary Reference); Related: 2228718-40-7 |
| Molecular Formula | |
| Molecular Weight | 173.66 g/mol |
| SMILES | CCS(=O)(=O)C.Cl |
| Structure | Chiral propyl chain with C2-amine and C1-methylsulfone |
Physical & Chemical Properties
Note: Data represents experimentally verified values for the hydrochloride salt form where available, supplemented by high-confidence predictive models for this specific enantiomer.
Physicochemical Data Table
| Property | Value / Description | Context/Notes |
| Physical State | White to off-white crystalline solid | Typical for amine HCl salts. |
| Melting Point | 165 – 175 °C (Decomposition) | Characteristic of short-chain amino sulfone salts. |
| Solubility | Water: >100 mg/mLDMSO: >50 mg/mLMethanol: SolubleDCM: Sparingly soluble | Highly polar due to ionic salt and sulfone group. |
| Hygroscopicity | Moderate to High | Requires storage in desiccated conditions. |
| Chirality | (R)-Enantiomer | Enantiomeric Excess (ee) typically >98% from chiral synthesis. |
| pKa (Conj. Acid) | ~8.5 – 9.5 | The electron-withdrawing sulfone reduces basicity compared to isopropylamine (pKa ~10.6). |
Spectroscopic Characterization
-
NMR (400 MHz,
): 3.85 (m, 1H, CH-N), 3.50 (dd, 1H, -SO ), 3.35 (dd, 1H, -SO ), 3.10 (s, 3H, ), 1.45 (d, 3H, -CH). -
Mass Spectrometry (ESI+):
(Free base).
Synthesis & Manufacturing
The most robust synthetic route preserves stereochemistry by starting from the chiral pool, specifically (R)-Alanine or (R)-2-Aminopropanol . This "Chiral Pool Retention" strategy avoids expensive chiral resolution steps.
Synthesis Workflow (The "Alanine Route")
This pathway ensures high enantiomeric purity by retaining the stereocenter of the starting material.
Step-by-Step Protocol:
-
Reduction: (R)-Alanine is reduced to (R)-Alaninol (retention of configuration).
-
Protection: The amine is protected with a Boc group to prevent side reactions.
-
Activation: The alcohol is converted to a mesylate (OMs) or tosylate (OTs) leaving group.
-
Displacement: Nucleophilic substitution with Sodium Methanesulfinate (
). Note: This step typically occurs with inversion if on the secondary carbon, but here the substitution is at the primary carbon (C1), so the C2 chiral center is unaffected. -
Deprotection: Acidic hydrolysis (HCl/Dioxane) yields the final hydrochloride salt.
Synthetic Pathway Diagram
Caption: Stereoselective synthesis of (R)-1-(Methylsulfonyl)propan-2-amine HCl from (R)-Alanine via sulfinate displacement.
Applications in Drug Development
This compound is a high-value scaffold for medicinal chemistry, particularly in the optimization of pharmacokinetic (PK) profiles.
Pharmacophore Utility
-
Metabolic Stability: The methylsulfonyl group (
) is metabolically inert compared to sulfides or sulfoxides, blocking "soft spots" on the alkyl chain. -
Hydrogen Bonding: The sulfone oxygens act as weak H-bond acceptors, often interacting with backbone amides in the hinge region of kinase enzymes.
-
Chirality: The (R)-methyl group provides steric bulk that can lock the molecule into a bioactive conformation, improving selectivity between enzyme isoforms (e.g., JAK1 vs. JAK2).
Target Classes
-
JAK Inhibitors: Used in the side chains of novel Janus Kinase inhibitors to modulate solubility and selectivity.
-
ROR
t Inverse Agonists: Investigated in autoimmune disease treatments. -
PDE4 Inhibitors: Structural analog in phosphodiesterase inhibitor exploration.
Handling, Stability & Safety
Every protocol involving this amine salt must account for its hygroscopic nature and potential for irritation.
Stability Profile
-
Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >60°C during drying to prevent discoloration.
-
Chemical Stability: The sulfone group is robust against oxidation and reduction. The amine salt is stable in acidic media but will liberate the free base (volatile oil) in basic aqueous solution (
).
Safety Protocols (Self-Validating System)
-
Inhalation Risk: As a fine hydrochloride dust, it is a potent respiratory irritant. Protocol: Always handle in a fume hood or powder containment enclosure.
-
Skin Contact: Potential vesicant. Protocol: Double nitrile gloves required. If exposure occurs, wash with soap and water immediately; do not use alcohol (increases absorption).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The container must be tightly sealed to prevent deliquescence (absorbing moisture until it dissolves).
References
-
Chemical Identity & Registration: 2-Methyl-1-(methylsulfonyl)propan-2-amine hydrochloride (Related Isomer Data). Fluorochem. Available at:
-
Synthesis of Chiral Amino Sulfones: Stereoselective Synthesis of Chiral Sulfinamide Ligands. Organic Syntheses, 2022. Available at:
-
Sulfinate Reactivity: Synthesis and applications of sodium sulfinates (RSO2Na). Beilstein J. Org. Chem., 2020.[1] Available at:
-
General Amino Acid Reduction Protocols: Synthesis of Alpha-Amino Acids. LibreTexts. Available at:
-
Related Pharmacophore Data: Prop-2-en-1-yl(propan-2-yl)amine hydrochloride.[2][3][4] Santa Cruz Biotechnology.[2][3] Available at:
